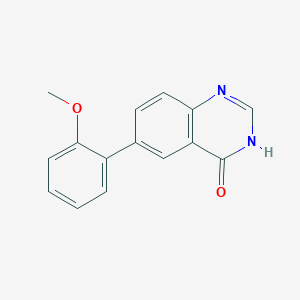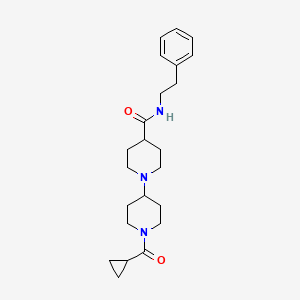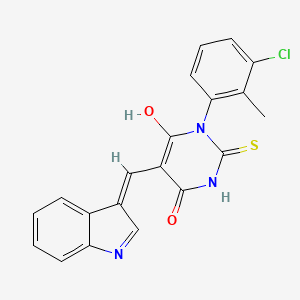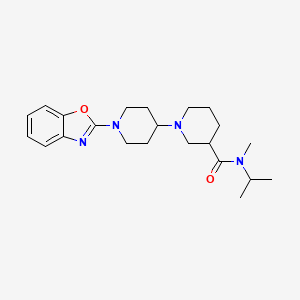
6-(2-methoxyphenyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-methoxyphenyl)-4(3H)-quinazolinone, also known as methoxyphenyl quinazolinone, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the quinazolinone family, which is known for its diverse biological activities. The focus of
作用機序
The mechanism of action of 6-(2-methoxyphenyl)-4(3H)-quinazolinonel quinazolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth, neuroinflammation, and oxidative stress. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are involved in the regulation of inflammation and cell survival. Methoxyphenyl quinazolinone has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell proliferation.
Biochemical and Physiological Effects:
Methoxyphenyl quinazolinone has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been found to induce apoptosis and cell cycle arrest in various cancer cell lines, including breast, lung, and colon cancer cells. In neurological disorders, 6-(2-methoxyphenyl)-4(3H)-quinazolinonel quinazolinone has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various neurodegenerative diseases. Additionally, this compound has been found to have anti-inflammatory effects in various animal models of inflammation.
実験室実験の利点と制限
Methoxyphenyl quinazolinone has several advantages as a research tool, including its high potency and selectivity for various targets involved in cancer and neurological disorders. This compound can be easily synthesized in the laboratory, and its purity and yield can be improved through various purification methods. However, there are also limitations to the use of 6-(2-methoxyphenyl)-4(3H)-quinazolinonel quinazolinone in lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the research of 6-(2-methoxyphenyl)-4(3H)-quinazolinonel quinazolinone, including the development of more potent and selective analogs, the investigation of its potential therapeutic properties in other diseases, and the elucidation of its mechanism of action. Additionally, the use of 6-(2-methoxyphenyl)-4(3H)-quinazolinonel quinazolinone in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects. Further research is needed to fully understand the potential of 6-(2-methoxyphenyl)-4(3H)-quinazolinonel quinazolinone as a therapeutic agent.
合成法
Methoxyphenyl quinazolinone can be synthesized through a multi-step process involving the condensation of 2-methoxyaniline with ethyl acetoacetate, followed by cyclization with phosphorus oxychloride. The resulting intermediate is then subjected to a reaction with 2-chlorobenzaldehyde, which leads to the formation of 6-(2-methoxyphenyl)-4(3H)-quinazolinonel quinazolinone. The purity and yield of this compound can be improved through various purification methods, such as recrystallization and column chromatography.
科学的研究の応用
Methoxyphenyl quinazolinone has been investigated for its potential therapeutic properties in various fields of research, including cancer, neurological disorders, and inflammation. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurological disorders, 6-(2-methoxyphenyl)-4(3H)-quinazolinonel quinazolinone has been found to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, this compound has been studied for its anti-inflammatory properties in various animal models.
特性
IUPAC Name |
6-(2-methoxyphenyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-14-5-3-2-4-11(14)10-6-7-13-12(8-10)15(18)17-9-16-13/h2-9H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULHHPVRXIAISI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC3=C(C=C2)N=CNC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6041038.png)
![N-({1-[(2,5-dimethyl-3-thienyl)sulfonyl]-3-piperidinyl}methyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B6041040.png)


![N-methyl-1-phenyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B6041058.png)
![N-butyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6041062.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6041076.png)

![3-phenyl-7-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6041085.png)
![2-methyl-1-oxo-3-phenyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide](/img/structure/B6041092.png)
![N-(3,4-dimethylphenyl)-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-piperidinamine](/img/structure/B6041098.png)
![2-[4-(1-naphthyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B6041106.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzoyl)piperazine](/img/structure/B6041123.png)
![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B6041131.png)